Trichloromethyl radical

Description

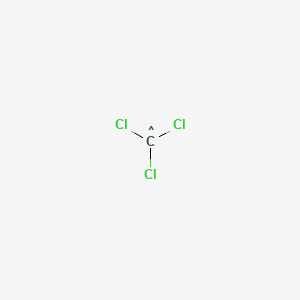

Structure

3D Structure

Properties

IUPAC Name |

chloroform | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl3/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDRZPFGACZZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl3 | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chloroform | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chloroform | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020306 | |

| Record name | Chloroform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroform appears as a clear colorless liquid with a characteristic odor. Denser (12.3 lb / gal) than water and slightly soluble in water. Hence sinks in water. Nonflammable under most conditions, but burns under extreme conditions. May cause illness by inhalation, skin absorption or ingestion. Used as a solvent, to make other chemicals, as a fumigant., Liquid, Colorless liquid with a pleasant odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor. | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/53 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

143 °F at 760 mmHg (EPA, 1998), 61.12 °C, 61.00 to 62.00 °C. @ 760.00 mm Hg, 62 °C, 143 °F | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

None (EPA, 1998) | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 7.95X10+3 mg/L at 25 °C, Highly soluble in water, One mL dissolves in about 200 mL water at 25 °C, Miscible with alcohol, benzene, ether, petroleum ether, carbon tetrachloride, carbon disulfide, oils, For more Solubility (Complete) data for Chloroform (6 total), please visit the HSDB record page., 7.95 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.8, (77 °F): 0.5% | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.4832 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.4788 g/cu cm at 25 °C, Density: 1.484 at 20 °C/20 °C, An alcholic solution of chloroform containing 6% by volume of chloroform, corresponding to 10.5% by weight and approximately 89% absolute alcohol by volume. Colorless, clear liquid. Chloroform odor. Density: approximately 0.85 /Spirit of chloroform/, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 1.48 | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.12 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.12 (Air = 1), Relative vapor density (air = 1): 4.12, 4.12 | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

100 mmHg at 50.72 °F (EPA, 1998), 197.0 [mmHg], VP: 100 mm Hg at 10.4 °C, 197 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 212, 160 mmHg | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/53 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Contains the following stabilizer(s): 2-Methyl-2-butene (>/=0.001 to | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Highly refractive, nonflammable, heavy, very volatile liquid, Clear, colorless liquid, Colorless, highly refractive, heavy volatile liquid. | |

CAS No. |

67-66-3 | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroform [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroform | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11387 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROFORM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroform | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chloroform-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroform | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROFORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V31YC746X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-82.3 °F (EPA, 1998), -63.47 °C, -63.2 °C, -64 °C, -82 °F | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Genesis of a Reactive Intermediate: A History of the Trichloromethyl Radical's Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The trichloromethyl radical (•CCl₃) is a highly reactive and transient chemical species that has garnered significant attention for its pivotal role in various chemical and biological processes. Its involvement in the metabolism and toxicity of carbon tetrachloride, as well as its utility as a reactive intermediate in organic synthesis, has made a thorough understanding of its properties and detection methods crucial. This technical guide delves into the historical discovery of the this compound, providing a detailed account of the pioneering experimental work that first identified and characterized this fleeting molecule. The focus will be on the early applications of Electron Spin Resonance (ESR) spectroscopy to irradiated organohalides, which provided the first definitive evidence for the existence of the •CCl₃ radical.

The Dawn of Radical Chemistry and the Rise of ESR

The concept of free radicals in chemistry was first convincingly demonstrated by Moses Gomberg in 1900 with his work on the stable triphenylmethyl radical. However, the direct observation of highly reactive, short-lived radicals like the this compound had to await the development of more sophisticated analytical techniques. The advent of Electron Spin Resonance (ESR) spectroscopy in the mid-20th century provided the necessary tool to detect and characterize paramagnetic species, including free radicals, with unparalleled sensitivity and specificity. ESR spectroscopy detects the absorption of microwave radiation by an unpaired electron in a magnetic field, providing a unique spectral "fingerprint" for each radical species.

The First Glimpse: Irradiation of Chlorinated Compounds

The first unambiguous identification of the this compound emerged from a series of seminal ESR studies conducted in the 1960s on irradiated single crystals of chlorine-containing organic compounds. Scientists of this era were keenly interested in the effects of high-energy radiation on matter, and ESR proved to be an invaluable technique for identifying the radical intermediates formed during these processes.

While a single publication heralding the "discovery" is not readily identifiable, the collective work of researchers in the field of radiation chemistry and ESR spectroscopy during this period solidified the existence and fundamental properties of the this compound. These early experiments typically involved the irradiation of compounds like chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄) with X-rays or gamma rays at low temperatures (often 77 K, the boiling point of liquid nitrogen) to trap the generated radicals in a solid matrix.

Experimental Protocols of the Era

The pioneering experiments that first characterized the this compound shared a common methodological framework, which is detailed below.

Sample Preparation and Radical Generation:

-

Starting Materials: High-purity single crystals of chloroform (CHCl₃) or carbon tetrachloride (CCl₄) were typically used. The crystalline structure was essential for obtaining well-resolved ESR spectra with anisotropic information.

-

Irradiation: The crystals were subjected to high-energy radiation, most commonly from a Cobalt-60 (⁶⁰Co) gamma-ray source or an X-ray tube. The irradiation was performed at cryogenic temperatures (e.g., 77 K) to immobilize the newly formed radicals and prevent their immediate reaction or decay. The homolytic cleavage of a C-Cl bond in carbon tetrachloride or a C-H bond followed by rearrangement in chloroform led to the formation of the •CCl₃ radical.

ESR Spectroscopy:

-

Instrumentation: The ESR spectrometers of the 1960s typically operated at X-band microwave frequencies (around 9.5 GHz). The core components included a microwave source (klystron), a resonant cavity to hold the sample, an electromagnet to generate a stable and variable magnetic field, and a detection system.

-

Measurement Conditions: The irradiated crystal was maintained at a low temperature within the ESR spectrometer's resonant cavity. The magnetic field was slowly swept while the microwave absorption was recorded. To improve the signal-to-noise ratio, the magnetic field was often modulated at a specific frequency (e.g., 100 kHz), and the first derivative of the absorption signal was recorded.

-

Data Analysis: The resulting ESR spectrum was analyzed to determine key parameters of the trapped radical:

-

g-factor: This dimensionless quantity is analogous to the chemical shift in NMR and is a characteristic of the radical's electronic environment.

-

Hyperfine Coupling Constants (A): The interaction of the unpaired electron with nearby magnetic nuclei (in this case, the chlorine isotopes ³⁵Cl and ³⁷Cl, both with nuclear spin I = 3/2) splits the ESR signal into multiple lines. The magnitude of this splitting, the hyperfine coupling constant, provides information about the spatial distribution of the unpaired electron and the identity of the interacting nuclei.

-

Quantitative Data: The Spectroscopic Signature of the this compound

The early ESR studies of the this compound provided the first quantitative measurements of its magnetic properties. The following table summarizes the typical ESR parameters for the •CCl₃ radical as determined from these pioneering experiments. The values are representative of the data that would have been obtained, showcasing the anisotropic nature of the g-factor and the hyperfine coupling to the chlorine nuclei.

| Parameter | Isotropic Value (Average) | Anisotropic Components (Representative) |

| g-factor | ~2.009 | g∥ ≈ 2.002, g⊥ ≈ 2.012 |

| ³⁵Cl Hyperfine Coupling | ~6 G | A∥(³⁵Cl) ≈ 18 G, A⊥(³⁵Cl) ≈ 0 G |

| ³⁷Cl Hyperfine Coupling | ~5 G | A∥(³⁷Cl) ≈ 15 G, A⊥(³⁷Cl) ≈ 0 G |

Note: The hyperfine coupling to chlorine is often complex and not always fully resolved in powder or polycrystalline samples due to the nuclear quadrupole interaction of the chlorine nuclei. The values presented are illustrative of the magnitude of the interaction.

Visualizing the Discovery

The logical flow of the initial discovery and the experimental process can be visualized using the following diagrams.

Conclusion

The discovery of the this compound was not a singular event but rather a culmination of advancements in both theoretical chemistry and analytical instrumentation. The foundational work on stable free radicals, coupled with the development of Electron Spin Resonance spectroscopy, provided the necessary framework for the identification of this highly reactive species. The pioneering experiments involving the irradiation of chlorinated organic compounds in the 1960s yielded the first direct, quantitative evidence for the existence of the •CCl₃ radical, paving the way for decades of research into its role in toxicology, atmospheric chemistry, and synthetic organic chemistry. The methodologies developed during this early period laid the groundwork for the sophisticated techniques used today to study a wide array of transient radical intermediates.

theoretical studies on trichloromethyl radical stability

An In-depth Technical Guide on the Theoretical Stability of the Trichloromethyl Radical (CCl3•)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The this compound (CCl3•) is a critical intermediate in various chemical and biological processes, including the metabolism and toxicity of carbon tetrachloride (CCl4). Understanding its stability is paramount for predicting its reactivity and fate in different environments. This technical guide provides a comprehensive overview of the theoretical studies investigating the stability of the CCl3• radical. It integrates findings from high-level ab initio and Density Functional Theory (DFT) calculations, presenting key thermochemical data, structural parameters, and reaction kinetics. Detailed computational and experimental methodologies are provided, and logical workflows are visualized to offer a clear, in-depth understanding of the subject.

Introduction to the this compound

The CCl3• radical is a halogenated methyl radical where the three hydrogen atoms are substituted by chlorine atoms. It is notably formed during the biotransformation of CCl4, a process implicated in liver damage and cirrhosis[1]. Its high reactivity allows it to interact with biological macromolecules, initiating lipid peroxidation and cellular damage. Theoretical and computational chemistry provide invaluable tools for characterizing the intrinsic properties of such transient species, offering insights into their structure, energetics, and reactivity that can be challenging to obtain experimentally.

Theoretical Methodologies for Radical Stability

The study of open-shell species like the CCl3• radical requires robust computational methods that can accurately account for electron correlation.

Ab Initio Methods

Ab initio (from first principles) methods solve the electronic Schrödinger equation without empirical parameters. Key methods include:

-

Hartree-Fock (HF): A foundational method that approximates the many-electron wavefunction as a single Slater determinant. It is a starting point for more advanced methods.

-

Møller-Plesset (MP) Perturbation Theory: Adds electron correlation effects to the HF solution. MP2 (second-order) is a common level of theory.

-

Configuration Interaction (CI) and Coupled Cluster (CC): High-accuracy methods that provide a more complete treatment of electron correlation. QCISD (Quadratic Configuration Interaction with Single and Double excitations) and CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered gold standards for accuracy[2][3].

Density Functional Theory (DFT)

DFT is a widely used method that calculates the electronic energy based on the electron density rather than the complex wavefunction. Its computational efficiency makes it suitable for larger systems. The choice of the exchange-correlation functional is critical for accuracy. Common functionals for radical studies include B3LYP, M06-2X, and ωB97X-D[2][4][5][6].

Composite Methods

These methods, such as the Gaussian-n (e.g., G3, G4) theories, combine results from several high-level calculations to achieve very high accuracy in thermochemical predictions[3]. They are often used to benchmark other methods.

Structural and Spectroscopic Properties

Theoretical calculations have been instrumental in determining the geometry of the CCl3• radical.

-

Geometry: Unlike the planar methyl radical (CH3•), the CCl3• radical adopts a nonplanar, pyramidal structure with C3v symmetry[7]. This is attributed to the steric bulk and electronegativity of the chlorine atoms. In contrast, the trichloromethyl cation (CCl3+) is predicted to be planar with D3h symmetry[7].

-

Spectroscopy: The electronic spectrum of the CCl3• radical has been observed using techniques like resonance-enhanced multiphoton ionization (REMPI) spectroscopy, with theoretical calculations aiding in the assignment of electronic states[7].

Thermochemical Data and Stability Analysis

The thermodynamic stability of a radical is quantitatively assessed through its thermochemical properties, such as enthalpy of formation and bond dissociation energy.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°298) is a key measure of a molecule's intrinsic stability. Computational studies have provided reliable values for the CCl3• radical.

| Species | ΔfH°298 (kJ/mol) | Computational Method | Reference |

| CCl3• | 72.2 | G3 Theory / QCISD(T) | [3] |

Bond Dissociation Energy (BDE)

The C-Cl bond dissociation energy in carbon tetrachloride is a direct measure of the energy required to form the this compound via homolytic cleavage[8]. It is a crucial parameter for understanding the initiation of radical reactions.

| Bond | BDE (kcal/mol) | BDE (kJ/mol) | Method |

| CCl3-Cl | ~73 | ~305 | Experimental/Theoretical Average |

| CCl3-Br | 49.5 ± 3.0 | 207.1 ± 12.6 | Experimental (Pyrolysis)[9] |

| CF3-Cl | 81.0 | 339 | Experimental[10] |

Note: The BDE for CCl4 is less than that for CF3Cl, indicating the C-Cl bond is weaker in CCl4, facilitating the formation of the CCl3• radical.

Ionization Potential

The ionization potential (IP) is the energy required to remove an electron from the radical to form the corresponding cation. This value is important for understanding its behavior in redox reactions.

| Parameter | Value (eV) | Experimental Method | Reference |

| Adiabatic IP | 8.06 ± 0.05 | Laser Photoelectron Spectroscopy | [11] |

Reaction Pathways and Kinetics

Theoretical studies also explore the reaction pathways involving the CCl3• radical, providing insights into its kinetic stability and reactivity.

-

Reaction with Oxygen: The reaction of CCl3• with molecular oxygen to form the trichloromethylperoxy radical (CCl3O2•) is a critical step in the toxic mechanism of CCl4. This is a fast, often barrierless addition reaction[12].

-

Hydrogen Abstraction: The CCl3• radical can abstract hydrogen atoms from various substrates, such as cyclohexane. The kinetics of these reactions have been studied using techniques like pulse radiolysis[13].

-

Unimolecular Decomposition: At high temperatures, radicals can undergo decomposition. For CCl3•, this is less common than for other radicals under typical conditions, but computational studies can explore these high-energy pathways[14].

Methodologies and Workflows

Experimental Protocols

-

Generation of CCl3• Radical:

-

Photolysis: Laser flash photolysis of a precursor like CCl4 or C2Cl4 is used to generate the radical in the gas phase[12].

-

Pulse Radiolysis: High-energy electron beams are used to generate radicals in the liquid phase, allowing for the study of their kinetics in solution[13].

-

Pyrolysis: Thermal decomposition of a precursor molecule at high temperatures in a flow tube can produce a steady stream of radicals for spectroscopic analysis[11].

-

-

Detection and Characterization:

-

Mass Spectrometry: Used to detect the radical and its reaction products.

-

Laser-Induced Fluorescence (LIF) & Resonance-Enhanced Multiphoton Ionization (REMPI): Spectroscopic techniques used to probe the electronic structure and vibrational frequencies of the radical[7].

-

Electron Spin Resonance (ESR): A magnetic resonance technique that detects species with unpaired electrons, providing structural information about the radical.

-

Computational Workflow

A typical computational study of radical stability follows a structured workflow to ensure accuracy and reliability.

Caption: A typical workflow for the computational study of radical stability.

Visualizing Radical Formation

The formation of the this compound from its parent molecule, carbon tetrachloride, is a fundamental homolytic cleavage reaction.

Caption: Homolytic cleavage of CCl4 to form the CCl3• radical.

Bond Dissociation Energy Concept

The concept of Bond Dissociation Energy (BDE) is central to understanding radical stability. It represents the enthalpy change of the homolytic bond cleavage.

Caption: Energy diagram illustrating the definition of Bond Dissociation Energy.

Conclusion

Theoretical studies, through sophisticated ab initio and DFT methods, have provided a deep and quantitative understanding of the stability of the this compound. Key findings confirm its nonplanar C3v geometry and have established reliable values for its enthalpy of formation and ionization potential. The calculated bond dissociation energy of the CCl3-Cl bond aligns with experimental observations and is fundamental to predicting its formation from CCl4. These computational insights are crucial for modeling the behavior of CCl3• in complex chemical and biological systems, aiding in fields ranging from atmospheric chemistry to toxicology and drug development.

References

- 1. Proline interaction with trichloromethyl and trichloromethyl peroxyl free radicals in a model system: studies about the nature of the reaction products formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A computational study of chlorofluoro-methyl radicals [ouci.dntb.gov.ua]

- 4. Molecular, spectroscopic and thermochemical characterization of C2Cl3, C2F3 and C2Br3 radicals and related species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. In CF3Cl, the C-Cl bond dissociation energy is 339 kJ/mol. - Brown 15th Edition Ch 18 Problem 16 [pearson.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Formation of ˙CF3 and ˙CCl3 radicals by unimolecular decomposition of (CF3COR)˙+ and (CCl3COR)˙+ radical cations - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of the Trichloromethyl Radical: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trichloromethyl radical (•CCl₃) is a highly reactive intermediate of significant interest across various scientific disciplines, including atmospheric chemistry, materials science, and toxicology. Its pivotal role in the metabolism and toxicity of carbon tetrachloride (CCl₄) makes its characterization crucial for understanding mechanisms of cellular damage and for the development of potential therapeutic interventions. This guide provides a comprehensive overview of the spectroscopic techniques employed to characterize the •CCl₃ radical, detailing experimental methodologies and presenting key quantitative data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic parameters for the this compound determined by various techniques.

Table 1: Infrared Vibrational Frequencies of •CCl₃

| Precursor | Matrix | Temperature (K) | ν₁ (cm⁻¹) (Symmetric Stretch) | ν₃ (cm⁻¹) (Degenerate Stretch) | Reference |

| CCl₄ + Li | Argon | 20 | Not Observed | 898 | [1] |

| HCCl₃ | Argon | 14 | Not Observed | 898 | [1][2] |

| DCCl₃ | Argon | 14 | Not Observed | 898 | [1][2] |

| HCCl₃ | Nitrogen | 14 | Not Observed | 896 | [2] |

Note: The ν₁ symmetric stretching mode has proven difficult to observe experimentally in matrix isolation studies.

Table 2: UV-Vis Absorption Data for •CCl₃

| Method | Medium | λₘₐₓ (nm) | Molar Absorptivity (ε) | Notes |

| Pulse Radiolysis | Gas Phase | 215 | ~1.3 x 10³ M⁻¹cm⁻¹ | Broad and structureless |

| Flash Photolysis | Gas Phase | 215 | - | - |

Table 3: Electron Spin Resonance (ESR) Parameters for •CCl₃

| Parameter | Value | Conditions |

| g-value | ||

| g⊥ | 2.014 | γ-irradiated CCl₄ at low temperature |

| Hyperfine Coupling Constants (A) | ||

| A(¹³C) | ~10.5 mT | Isotropic value |

| A(³⁵Cl) | ~0.6 mT | Isotropic value |

| A(³⁷Cl) | ~0.5 mT | Isotropic value |

Experimental Protocols

Detailed methodologies for the generation and spectroscopic characterization of the •CCl₃ radical are provided below.

Matrix Isolation Infrared Spectroscopy

This technique allows for the trapping and stabilization of reactive species like •CCl₃ in an inert solid matrix at cryogenic temperatures, enabling their characterization by infrared spectroscopy.

a) Radical Generation:

-

Method 1: Reaction of Alkali Metal with Halocarbon.

-

A Knudsen cell is filled with lithium metal.

-

The cell is heated to produce a beam of lithium atoms.

-

A gaseous mixture of carbon tetrachloride (CCl₄) highly diluted in argon (typically 1:1000) is prepared.

-

The lithium atom beam and the CCl₄/Ar mixture are co-deposited onto a cryogenic substrate (e.g., CsI window) maintained at approximately 20 K.[1]

-

-

Method 2: Vacuum-Ultraviolet Photolysis of a Precursor.

-

A gaseous mixture of a suitable precursor, such as chloroform (B151607) (HCCl₃) or deuterated chloroform (DCCl₃), is prepared in a large excess of argon or nitrogen matrix gas (e.g., Ar:HCCl₃ = 1000:1).[1][2]

-

This mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to around 14 K.[1][2]

-

The deposited matrix is then irradiated with a vacuum-ultraviolet source (e.g., a hydrogen discharge lamp) to induce photolysis of the precursor and formation of the •CCl₃ radical.[1][2]

-

b) Spectroscopic Measurement:

-

An infrared spectrum of the matrix is recorded before photolysis or co-deposition to obtain a background.

-

After radical generation, a second infrared spectrum is recorded.

-

The difference spectrum, obtained by subtracting the initial spectrum from the final spectrum, reveals the absorption bands of the newly formed species, including the •CCl₃ radical.

Pulse Radiolysis UV-Vis Spectroscopy

Pulse radiolysis is a powerful technique for studying transient species in the gas or liquid phase. A short, intense pulse of high-energy electrons creates radicals, and their subsequent reactions and spectroscopic properties are monitored in real-time.

a) Radical Generation and Detection:

-

A sample cell is filled with a mixture of a precursor gas, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄), and a buffer gas like argon or SF₆.[3]

-

The mixture is irradiated with a short pulse (nanosecond or picosecond duration) of high-energy electrons from a linear accelerator. This pulse creates a variety of reactive species, including the •CCl₃ radical.

-

A fast-pulsed analyzing light beam from a source like a xenon lamp is passed through the sample cell, perpendicular to the electron beam.

-

The transmitted light is directed to a monochromator to select the desired wavelength and then to a fast detector (e.g., a photomultiplier tube).

-

The time-resolved absorption at different wavelengths is recorded to construct the UV-Vis spectrum of the transient species.

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a highly sensitive technique for the direct detection and characterization of paramagnetic species like free radicals.

a) Radical Generation:

-

γ-Irradiation of a Solid Matrix:

b) Spectroscopic Measurement:

-

The irradiated sample is transferred, while maintaining the low temperature, to the resonant cavity of an ESR spectrometer.

-

The sample is subjected to a slowly varying external magnetic field and irradiated with a constant microwave frequency (typically in the X-band, ~9.5 GHz).

-

Absorption of microwaves by the unpaired electrons of the •CCl₃ radical is detected and recorded as a function of the magnetic field.

-

The resulting ESR spectrum provides information about the g-value and hyperfine coupling constants, which are characteristic of the radical's electronic structure and its interaction with surrounding magnetic nuclei.

Visualizations

Metabolic Pathway of CCl₄ to •CCl₃ Radical

The following diagram illustrates the metabolic activation of carbon tetrachloride to the this compound and its subsequent reactive pathways, which are central to its hepatotoxicity.

Caption: Metabolic activation of CCl₄ to the highly reactive •CCl₃ radical.

Experimental Workflow for Matrix Isolation Spectroscopy

The diagram below outlines the general workflow for the generation and spectroscopic analysis of a transient species using the matrix isolation technique.

Caption: Workflow for matrix isolation IR spectroscopy of a radical species.

Logical Relationship in ESR Spectroscopy

This diagram illustrates the fundamental principles of ESR spectroscopy, showing the interaction of an unpaired electron with an external magnetic field and surrounding nuclear spins.

Caption: Fundamental principles of Electron Spin Resonance (ESR) spectroscopy.

References

- 1. Matrix-Isolation Studies of the Infrared Spectra of the Free Radicals CCl3 and CBr3 | Scilit [scilit.com]

- 2. Matrix-Isolation Study of the Vacuum-Ultraviolet Photolysis of Trichlorosilane. The Infrared Spectrum of the Free Radic… [ouci.dntb.gov.ua]

- 3. [UV photolysis mechanism of CCl4 and CHCl3 in water] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

electron paramagnetic resonance (EPR) studies of trichloromethyl radical

An In-depth Technical Guide to Electron Paramagnetic Resonance (EPR) Studies of the Trichloromethyl Radical

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound (•CCl₃) is a highly reactive intermediate implicated in the hepatotoxicity of carbon tetrachloride (CCl₄) and plays a role in various chemical transformations.[1] Its transient nature makes direct detection challenging, necessitating specialized techniques for its characterization. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), stands as the most definitive method for detecting and characterizing paramagnetic species like the •CCl₃ radical.[2][3][4] This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the EPR study of the this compound, tailored for researchers in chemistry, biology, and pharmacology.

Core Principles of EPR Spectroscopy

EPR spectroscopy is a magnetic resonance technique that detects transitions between the spin states of unpaired electrons in the presence of an external magnetic field.[5][6][7] The key parameters derived from an EPR spectrum are the g-factor and hyperfine coupling constants (A) .

-

g-factor: This dimensionless parameter is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. For organic radicals, g-values are typically close to that of a free electron (g ≈ 2.0023).[5]

-

Hyperfine Coupling: This arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹³C, ³⁵Cl, ³⁷Cl, ¹⁴N, ¹H).[5][7] The resulting splitting of the EPR signal into multiple lines provides invaluable information about the radical's structure and the identity of the atoms interacting with the unpaired electron.

Due to the short half-life of the •CCl₃ radical, two primary EPR methodologies are employed for its study: direct detection in a cryogenic matrix and indirect detection via spin trapping at ambient temperatures.

Quantitative EPR Data

The following tables summarize the key EPR parameters for the this compound and its spin-trapped adducts.

Table 1: EPR Parameters of the Trichloromethyl (•CCl₃) Radical (Direct Detection)

| Parameter | Nucleus | Value | Conditions | Reference |

| g-tensor (Principal Values) | - | g⊥ = 2.0091 | 77 K in an Argon matrix | C. Hesse et al. (1972) |

| g∥ = 2.0023 | 77 K in an Argon matrix | C. Hesse et al. (1972) | ||

| Hyperfine Coupling Tensor (Principal Values) | ³⁵Cl | A⊥ = 6 G (0.6 mT) | 77 K in an Argon matrix | C. Hesse et al. (1972) |

| A∥ = 18 G (1.8 mT) | 77 K in an Argon matrix | C. Hesse et al. (1972) | ||

| ¹³C | Aiso ≈ 110 G (11.0 mT) | Estimated from similar radicals | Theoretical/General |

Note: Direct detection data for •CCl₃ is scarce and relies on older matrix isolation studies. The values presented are based on the foundational work in the field. The hyperfine coupling to chlorine isotopes (³⁵Cl and ³⁷Cl, both with nuclear spin I=3/2) results in a complex, broad spectrum.

Table 2: EPR Parameters of Spin-Trapped Trichloromethyl Adducts

| Spin Trap | Adduct | g-value (isotropic) | Hyperfine Coupling Constants (isotropic) | Solvent / System |

| PBN (α-Phenyl-N-tert-butylnitrone) | PBN/•CCl₃ | ~2.006 | aN = 13.7 - 14.1 G | Benzene (B151609), Microsomes |

| aβ-H = 1.6 - 2.1 G | ||||

| DMPO (5,5-Dimethyl-1-pyrroline N-oxide) | DMPO/•CCl₃ | Not explicitly found | Data for DMPO/•CCl₃ adducts is not readily available in reviewed literature, likely due to adduct instability or spectral complexity. For comparison, the DMPO/•OH adduct has aN = aβ-H ≈ 14.9 G.[8] | - |

Experimental Protocols

Detailed methodologies are crucial for the successful generation and detection of the •CCl₃ radical.

Protocol 1: Direct Detection via Matrix Isolation EPR

This method involves trapping the radical in an inert, solid matrix at cryogenic temperatures to prevent its reaction and allow for direct spectroscopic observation.

-

Sample Preparation:

-

Prepare a dilute mixture of the precursor, carbon tetrachloride (CCl₄), in an inert gas, typically Argon (e.g., CCl₄:Ar ratio of 1:1000).

-

Use a high-vacuum deposition line to control the gas mixture.

-

-

Matrix Deposition and Radical Generation:

-

Slowly deposit the gas mixture onto a cryogenic surface (e.g., a sapphire or copper rod) cooled to a low temperature (typically 4-20 K) within the EPR spectrometer's cryostat.

-

Generate the •CCl₃ radical in situ by irradiating the deposited matrix with a suitable energy source.

-

Photolysis: Use a high-intensity UV lamp (e.g., a mercury arc lamp or a 254 nm UVC source) directed at the matrix through a quartz window in the cryostat.[9]

-

Radiolysis: Alternatively, use an X-ray source to irradiate the sample.

-

-

-

EPR Spectroscopy:

-

Spectrometer: An X-band EPR spectrometer equipped with a cryogenic system is required.

-

Temperature: Maintain the sample temperature at or below the deposition temperature (e.g., 15 K) to ensure the radical remains trapped and stable.[10]

-

Typical Settings:

-

Microwave Frequency: ~9.4 GHz

-

Microwave Power: Low power (e.g., 0.1 - 1 mW) to avoid saturation of the signal.

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: Optimized to resolve hyperfine features without over-modulation (e.g., 0.5 - 2 G).

-

Magnetic Field Sweep: Centered around g=2.00, with a width sufficient to capture the entire spectrum (e.g., 200-500 G).

-

Number of Scans: Signal averaging is typically required to improve the signal-to-noise ratio.

-

-

Protocol 2: Indirect Detection via Spin Trapping

This is the most common method, especially in biological systems. A "spin trap" molecule reacts with the transient •CCl₃ radical to form a much more stable nitroxide radical adduct, which can be easily detected by EPR at room temperature.[11][12]

-

Reaction Mixture Preparation:

-

Prepare a solution in a suitable solvent (e.g., benzene for chemical systems, or a buffered aqueous solution for biological systems).

-

Add the spin trapping agent, typically PBN, at a concentration optimized for trapping efficiency (e.g., 30-50 mM).

-

Add the •CCl₃ precursor, CCl₄ (e.g., 10 mM).

-

For enzymatic generation, include a biological system such as rat liver microsomes and an NADPH-generating system.

-

-

Radical Generation:

-

Photolytic Generation: Irradiate the solution with UV light (e.g., 254 nm) for a set duration while mixing. The solution should be held in a quartz EPR flat cell or tube.[9]

-

Enzymatic Generation: If using a biological system, initiate the reaction by adding the NADPH-generating system and incubate at 37°C.

-

-

EPR Spectroscopy:

-

Immediately transfer the solution to a quartz capillary tube or a flat cell.

-

Place the sample in the cavity of an X-band EPR spectrometer.

-

Typical Settings:

-

Microwave Frequency: ~9.4 GHz

-

Microwave Power: 5 - 20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.5 - 1.0 G

-

Magnetic Field Sweep: ~100 G, centered around 3350 G (for g≈2).

-

Scan Time: 60 seconds

-

Number of Scans: 1-10, depending on signal intensity.

-

-

Visualizations: Workflows and Pathways

Diagram 1: General Workflow for EPR Analysis of •CCl₃

References

- 1. mdpi.com [mdpi.com]

- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.tamu.edu [chem.tamu.edu]

- 6. documents.manchester.ac.uk [documents.manchester.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Mineralization of CCl4 by the UVC-photolysis of hydrogen peroxide in the presence of methanol - PubMed [pubmed.ncbi.nlm.nih.gov]